molecular formula C7H3Cl2NS B1360078 2,4-Dichlorophenyl isothiocyanate CAS No. 6590-96-1

2,4-Dichlorophenyl isothiocyanate

Cat. No. B1360078
CAS RN: 6590-96-1
M. Wt: 204.08 g/mol
InChI Key: WVBNZZHGECFCSH-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl isothiocyanate is a chemical compound with the formula C7H3Cl2NS. It has a molecular weight of 204.076 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2,4-Dichlorophenyl isothiocyanate consists of a total of 14 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate (aromatic) .


Physical And Chemical Properties Analysis

2,4-Dichlorophenyl isothiocyanate is a solid substance with an irritating odor . It has a melting point of 36°C to 39°C, a boiling point of 130°C to 133°C (2mmHg), and a density of 1.41 . It is also moisture sensitive .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antihypertensive Derivatives : Research by Tilley et al. (1980) involved using 2,6-dichlorophenyl isothiocyanate in the preparation of 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a compound studied for its potential antihypertensive properties (Tilley, Ramuz, Hefti, & Gerold, 1980).

  • Synthesis of Alkyl Thiocyanates : Gorjizadeh and Sayyahi (2011) discussed a novel method to convert alkyl halides to alkyl thiocyanates in water, using phase transfer catalysts. This study didn't report the formation of isothiocyanates as by-products (Gorjizadeh & Sayyahi, 2011).

  • Economical and Environmentally Sustainable Synthesis : Zhang et al. (2011) researched the rapid and efficient synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles in water, highlighting the environmentally benign nature of this process (Zhang, Jia, Wang, & Fan, 2011).

  • Update on Synthesis Techniques : Eschliman and Bossmann (2019) provided an updated review on the synthesis of isothiocyanates, emphasizing their diverse applications and various synthesis methodologies (Eschliman & Bossmann, 2019).

Applications in Environmental and Material Sciences

  • Removal of Toxic Pollutants : Wang et al. (2015) explored the use of immobilized horseradish peroxidase for removing 2,4-dichlorophenol from wastewater, highlighting the potential of this enzyme in environmental remediation (Wang, Fang, Wen, Cai, Liu, He, & Xu, 2015).

  • MariaC et al. (2020) developed a highly selective electrochemical sensor for detecting 2,4-dichlorophenol, utilizing molecularly imprinted conducting polymer. This represents an advancement in sensing technology for environmental monitoring (AnnMariaC, AkshayaK., Rison, Varghese, & George, 2020).
  • Phytoremediation Using Hairy Roots : Talano et al. (2010) investigated the removal of 2,4-dichlorophenol using tobacco hairy root cultures. This study highlights the potential of using plant-based systems for the efficient removal of environmental contaminants (Talano, Frontera, González, Medina, & Agostini, 2010).

  • Dechlorination in Aqueous Solutions : Zhang et al. (2020) evaluated the performance of Fe/Ni bimetallic nanoparticles for the removal of 2,4-dichlorophenol from water, demonstrating the efficiency of these nanoparticles in environmental clean-up processes (Zhang, Hu, Ruan, Ai, Yuan, & Fu, 2020).

Scientific Analysis and Measurement

  • Spectrophotometric Determination Method : Han et al. (2021) recommended a UV-Vis spectrophotometric method for determining 2,4-dichlorophenol in technical material, emphasizing the importance of accurate measurement techniques in quality control (Han, Xu, Hao, Liu, Liu, & Pan, 2021).

  • Biodegradation Using Rotating Biological Contactors : Swaminathan and Ramanujam (1999) studied the biodegradation of 2,4-dichlorophenol using modified rotating biological contactors, contributing to the understanding of biodegradation processes in wastewater treatment (Swaminathan & Ramanujam, 1999).

Safety And Hazards

2,4-Dichlorophenyl isothiocyanate is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2,4-dichloro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNZZHGECFCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216117
Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenyl isothiocyanate

CAS RN

6590-96-1
Record name 2,4-Dichlorophenyl isothiocyanate
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Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichlorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described for intermediate-2 using 2,4-dichloro aniline (5.0 g, 30.86 mmol), thiophosgene (3.54 g, 30.86 mmol) and N-ethyl di-isopropyl amine (7.94 g, 61.55 mmol) to afford 4.0 g of the desired product. 1HNMR (CDCl3): δ 7.39 (s, 1H), 7.39-7.12 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
7.94 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Aruna, A Senthilvelan, D Thirumalai… - …, 2006 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 3 www.thieme-connect.com
C Liu, J Lin, K Leftheris - Tetrahedron letters, 2007 - Elsevier
A novel one-pot procedure for the preparation of N,6-disubstituted-1,3,5-triazine-2,4-diamines and its scope of application are demonstrated with a number of examples. The new …
Number of citations: 14 www.sciencedirect.com
H Yanik, S Ayan, A Akdemir, O Erdogan, CB Ustundag… - 2020 - aperta.ulakbim.gov.tr
Quinones, especially 1, 4-naphthoquinones, are one of the most significant and widely distributed phytochemical groups in nature. 1, 4-Naphthoquinones and their synthetic derivatives …
Number of citations: 1 aperta.ulakbim.gov.tr
K Vinaya, HR Naika, CSA Kumar, SBB Prasad… - European journal of …, 2009 - Elsevier
Series of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives 9(a–d) and 10(a–d) were synthesized in good yield. The synthesized …
Number of citations: 11 www.sciencedirect.com
C Wang, Q Song, Z Xi - Tetrahedron, 2004 - Elsevier
Reaction patterns of 1,4-dilithio-butadiene derivatives with isothiocyanates RNCS and isocyanates RNCO were investigated and synthetically useful preparative methods were …
Number of citations: 39 www.sciencedirect.com
CY Ho, DW Ludovici, USM Maharoof… - Journal of medicinal …, 2005 - ACS Publications
A series of (6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines has been optimized to preserve both potent kinase inhibition activity against the angiogenesis target, the …
Number of citations: 34 pubs.acs.org
K Vinaya, R Naika, CSA Kumar… - … der Pharmazie: An …, 2009 - Wiley Online Library
In the scope of the research program aiming to perform the synthesis and pharmacological evaluation of novel possible anti‐inflammatory compounds, in this manuscript, we report the …
Number of citations: 5 onlinelibrary.wiley.com
A Schmidt, A Beutler, T Habeck, T Mordhorst… - …, 2006 - thieme-connect.com
2-Dimethylindazolium-3-carboxylates are pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. They decarboxylate on heating to …
Number of citations: 6 www.thieme-connect.com
R Leardini, D Nanni, P Pareschi, A Tundo… - The Journal of …, 1997 - ACS Publications
A novel cascade radical reaction is described involving aryl isothiocyanates and 2-cyanoaryl radicals. The mechanism entails the formation of an α-(arylthio)imidoyl radical, a 5-exo-dig …
Number of citations: 76 pubs.acs.org
DS Prasanna, CV Kavitha, B Raghava, K Vinaya… - Investigational new …, 2010 - Springer
Benzothiazoles are multitarget agents with broad spectrum of biological activity. Among the antitumor agents discovered in recent years, the identification of various 2-(4-aminophenyl) …
Number of citations: 13 link.springer.com

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